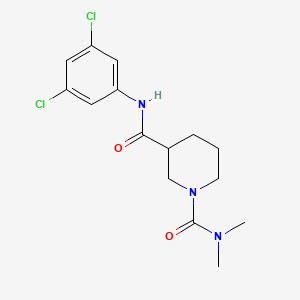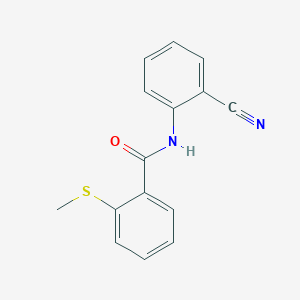![molecular formula C16H18F3N3O B5330617 (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol is a chemical compound that has gained significant attention in scientific research. This compound is a selective β2-adrenergic receptor agonist, which means that it binds specifically to β2-adrenergic receptors and activates them. The activation of β2-adrenergic receptors has been linked to various physiological and biochemical effects, making this compound a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol involves its binding to β2-adrenergic receptors. Once bound, this compound activates the receptor, leading to the activation of downstream signaling pathways. These pathways are involved in various physiological processes, such as smooth muscle relaxation and glycogenolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol are mainly related to its activation of β2-adrenergic receptors. These effects include increased cAMP production, activation of protein kinase A, and activation of the mitogen-activated protein kinase pathway. These pathways are involved in various physiological processes, such as airway smooth muscle relaxation, glycogenolysis, and lipolysis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically study the effects of β2-adrenergic receptor activation without interference from other receptors. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol. One area of interest is its potential as a therapeutic agent for diseases such as asthma and chronic obstructive pulmonary disease. Another area of research is its use as a tool to study the role of β2-adrenergic receptors in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol involves several steps. The starting material for the synthesis is 4-(3,3,3-trifluoropropyl)pyrimidine-2-amine, which is reacted with (S)-3-phenyl-2-hydroxypropanal in the presence of a catalyst to form the corresponding imine. The imine is then reduced with a reducing agent to yield the final product.
Applications De Recherche Scientifique
(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a tool to study the β2-adrenergic receptor signaling pathway. This compound has been used to investigate the role of β2-adrenergic receptors in various physiological processes, such as airway smooth muscle relaxation and glucose metabolism.
Propriétés
IUPAC Name |
(2S)-3-phenyl-2-[[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)8-6-13-7-9-20-15(21-13)22-14(11-23)10-12-4-2-1-3-5-12/h1-5,7,9,14,23H,6,8,10-11H2,(H,20,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMWJAPKPXGQEB-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(3'-fluoro-4-biphenylyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5330544.png)
![2-cyclopentyl-N-[(6-methylquinolin-5-yl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330550.png)
![N-(2,3-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330552.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330555.png)
![1-methyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5330584.png)
![3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide](/img/structure/B5330586.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5330595.png)
![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)

![1-ethyl-1'-[2-(pyridin-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5330628.png)
![N-(2-furylmethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5330634.png)